

Application Notes and Protocols for PROTAC BTK Degradar-10

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Compound of Interest

Compound Name: (S)-NH₂-Pyridine-piperazine(Me)-Boc

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of PROTAC BTK Degradar-10 (PTD10), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The protocols outlined below are based on established methodologies for the development and characterization of proteolysis-targeting chimeras (PROTACs).

Introduction to PROTAC BTK Degradar-10

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] PROTAC BTK Degradar-10 (PTD10) is a highly potent BTK degrader with a reported half-maximal degradation concentration (DC₅₀) of 0.5 nM.[6] It is composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ligase, and a linker connecting the two moieties.[3]

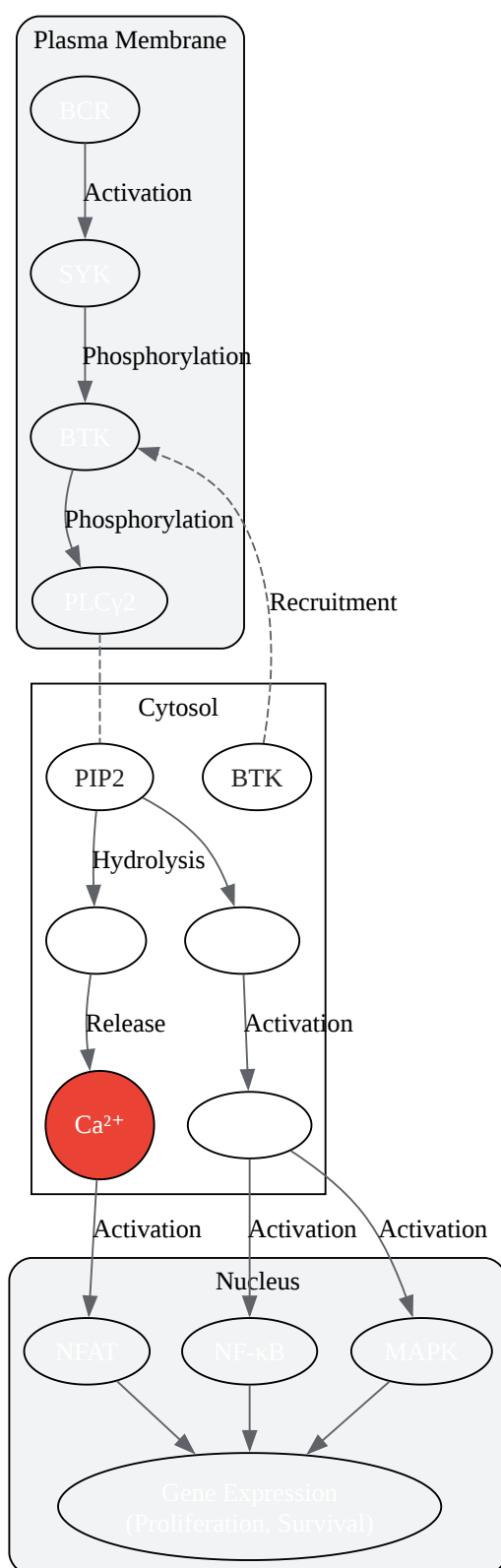
Chemical Information for PTD10:

- Molecular Formula: C₄₉H₅₁N₁₁O₈[6]

- Molecular Weight: 922.02 g/mol [6]
- IUPAC Name: 4-((2-((S)-4-(6-((2'-(7,7-dimethyl-1-oxo-1,3,4,6,7,8-hexahydro-2H-cyclopenta[5][7]pyrrolo[1,2-a]pyrazin-2-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)amino)pyridin-3-yl)-3-methylpiperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[6]

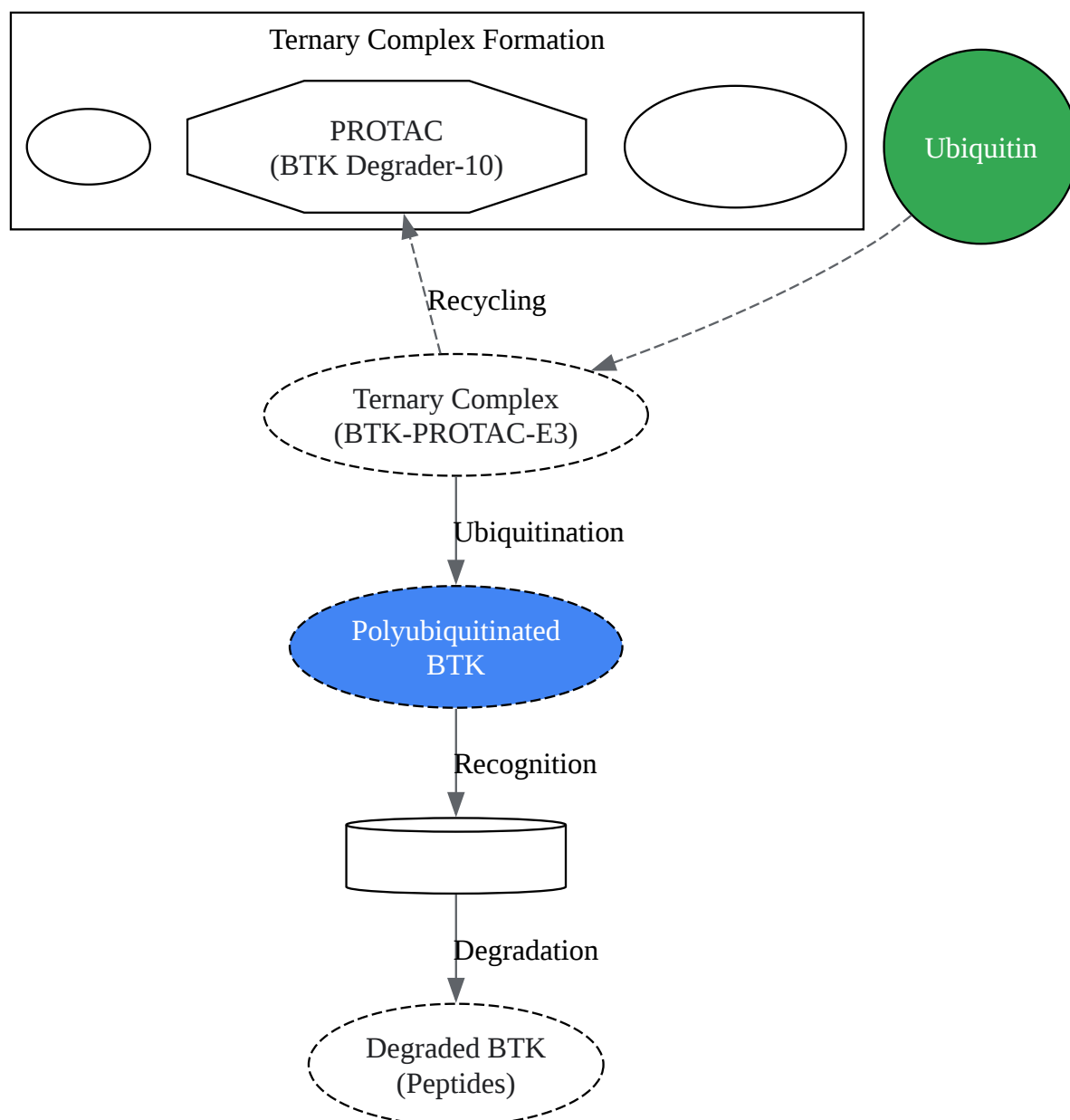
BTK Signaling Pathway and PROTAC Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and chemokine receptor signaling pathways.[8][9] Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades such as NF- κ B and MAPK, which are critical for cell proliferation, differentiation, and survival.[8]



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PROTACs work by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ligase (e.g., Cereblon).[10] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[11]



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Experimental Protocols

The synthesis of PTD10 involves a multi-step process. A representative synthetic strategy, based on published procedures for similar BTK PROTACs, is outlined below.^{[12][13]} This involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation.

Materials:

- Starting materials and reagents for the synthesis of the BTK inhibitor, pomalidomide (Cereblon ligand), and the linker.
- Anhydrous solvents (e.g., DMF, DCM).
- Coupling reagents (e.g., PyBOP, HATU).
- Bases (e.g., Et₃N, DIPEA).
- Purification supplies (e.g., silica gel for column chromatography, HPLC system).

General Procedure:

- **Synthesis of the BTK-binding moiety:** Synthesize the BTK-targeting warhead based on a selective BTK inhibitor scaffold. This often involves several steps of organic synthesis to build the core structure and introduce a functional group for linker attachment.
- **Synthesis of the Linker:** Prepare a linker of appropriate length and composition with reactive functional groups at both ends for conjugation to the BTK binder and the E3 ligase ligand.
- **Conjugation of Linker to BTK Binder:** React the synthesized BTK-binding moiety with one end of the bifunctional linker under appropriate coupling conditions. Purify the product by column chromatography.
- **Conjugation to E3 Ligase Ligand:** React the BTK binder-linker intermediate with the E3 ligase ligand (e.g., a derivative of pomalidomide). This final coupling step yields the PROTAC molecule.

- Purification: Purify the final PROTAC BTK Degradar-10 using preparative HPLC to achieve high purity.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

3.2.1. BTK Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of BTK in a relevant cell line.

Materials:

- NAMALWA (Burkitt's lymphoma) or other suitable B-cell lymphoma cell line with high BTK expression.[\[12\]](#)
- PROTAC BTK Degradar-10 stock solution (in DMSO).
- Cell culture medium and supplements.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibodies (anti-BTK, anti-GAPDH or anti- β -actin as a loading control).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Protocol:

- Seed NAMALWA cells at a density of 2×10^6 cells/well in a 6-well plate.
- Treat the cells with increasing concentrations of PROTAC BTK Degradar-10 (e.g., 0.1 nM to 10 μ M) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
- Harvest the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the DMSO control.

3.2.2. Cell Viability Assay

Objective: To assess the effect of BTK degradation on cell proliferation and viability.

Materials:

- Cell line of interest (e.g., TMD8, NAMALWA).
- PROTAC BTK Degradar-10.

- Cell viability reagent (e.g., CellTiter-Glo).
- 96-well plates.

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Treat the cells with a serial dilution of PROTAC BTK Degradar-10 for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance to determine the number of viable cells.
- Calculate the GI50 (concentration that inhibits cell growth by 50%) values.[\[14\]](#)

3.3.1. Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the pharmacokinetic properties of PROTAC BTK Degradar-10.

Materials:

- Mice (e.g., C57BL/6 or BALB/c).
- PROTAC BTK Degradar-10 formulated for intravenous (IV) or oral (PO) administration.
- Blood collection supplies.
- LC-MS/MS system for bioanalysis.

Protocol:

- Administer a single dose of PROTAC BTK Degradar-10 to mice via the desired route (e.g., 1 mg/kg IV).
- Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Process the blood samples to obtain plasma.

- Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
- Calculate key PK parameters such as clearance (Cl), volume of distribution (Vd), half-life ($t_{1/2}$), and area under the curve (AUC).

Data Presentation

The following tables summarize the type of quantitative data that should be generated and presented for a novel BTK degrader. The data for PTD10 and other published BTK degraders are included for comparison.

Table 1: In Vitro Degradation and Potency of BTK PROTACs

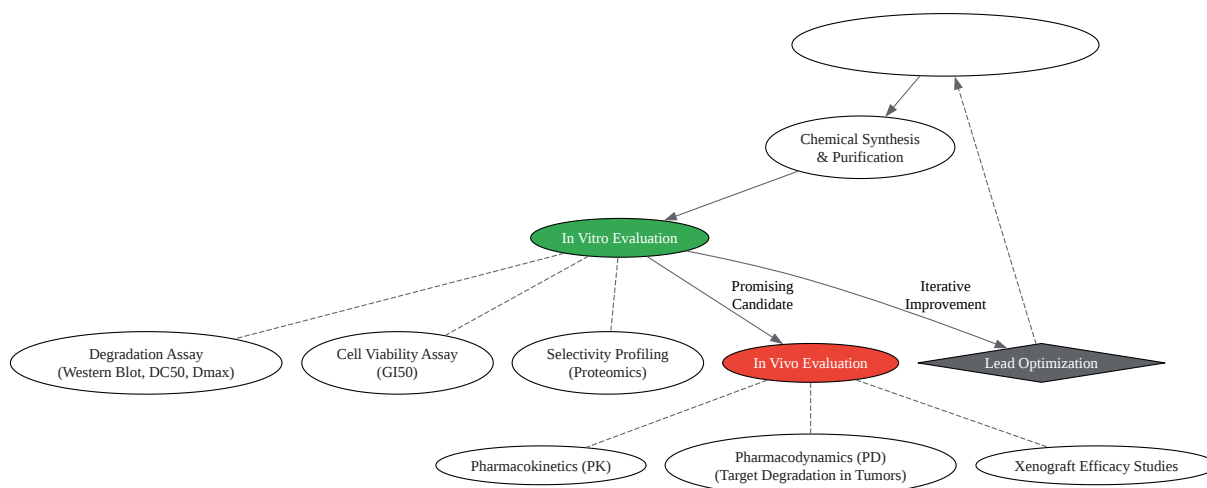
Compound	Cell Line	DC50 (nM)	Dmax (%)	GI50 (nM)	E3 Ligase	Reference
PTD10	Not specified	0.5	Not reported	Not reported	CRBN	[6]
MT802	NAMALWA	~5	>95	Not reported	CRBN	[12]
SJF620	NAMALWA	7.9	>95	Not reported	CRBN	[15]
NX-5948	TMD8 (WT BTK)	<1	>90	~1	CRBN	[14]
NX-2127	TMD8 (WT BTK)	<1	>90	~1	CRBN	[14]

Table 2: Pharmacokinetic Parameters of BTK PROTACs in Mice

Compound	Dose and Route	t1/2 (h)	Cl (mL/min/kg)	AUC (min*ng/mL)	Reference
SJF620	1 mg/kg IV	1.62	40.8	405	[15]
MT802	Not specified	Short	High	Low	[11]

Experimental Workflow

The development and characterization of a PROTAC degrader follows a logical workflow from initial design to in vivo validation.



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This guide provides a foundational framework for the synthesis and evaluation of PROTAC BTK Degradation-10. Researchers should adapt and optimize these protocols based on their specific experimental needs and available resources.

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